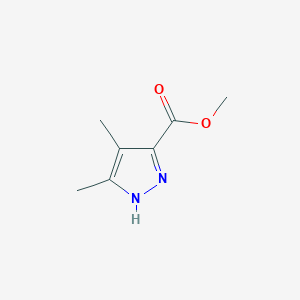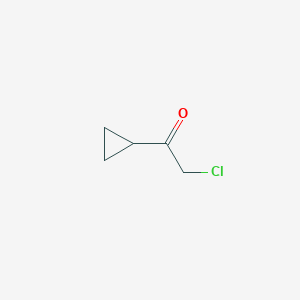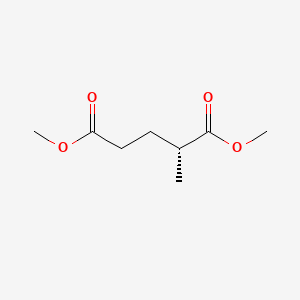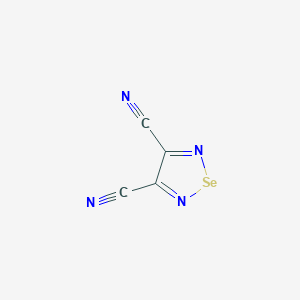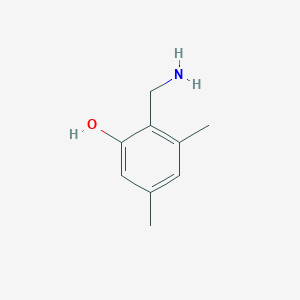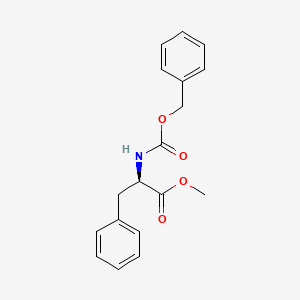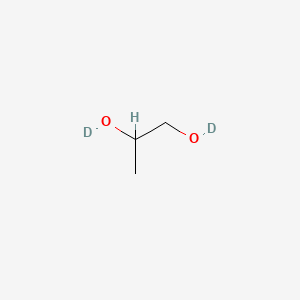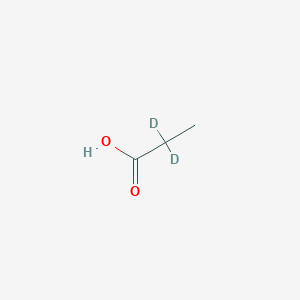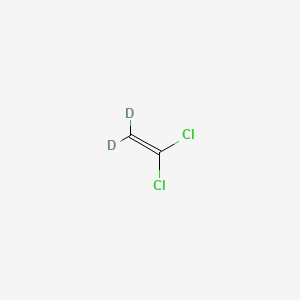
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
概要
説明
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile, also known as DMTHP, is a chemical compound with the molecular formula C8H13NO. It is a colorless liquid with a faint odor and is widely used in scientific research applications.
科学的研究の応用
Synthesis Methods
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile is a versatile compound used in various synthetic pathways. Its applications include the synthesis of pyran and pyridine derivatives, which are valuable for their potential uses in materials science and pharmacology. For instance, it is utilized in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, a method that exemplifies its role in facilitating rapid and efficient chemical transformations without the need for catalysts or solvents (Tu et al., 2002).
Material Science Applications
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile derivatives have been explored for their optical properties, particularly in the development of nonlinear optical materials. The synthesis and characterization of such derivatives reveal their potential in creating materials with desirable electronic and optical properties for applications in optoelectronics and photonics (Moylan et al., 1996).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile are synthesized for their biological activities. These compounds serve as key intermediates in the production of molecules with potential therapeutic applications, such as antitumor and antibacterial agents. The structural flexibility and reactivity of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile make it an invaluable scaffold in the design and synthesis of novel bioactive compounds (Ignatovich et al., 2015).
Green Chemistry
The compound is also significant in the context of green chemistry, where its use in ionic liquids exemplifies a move towards more environmentally friendly synthetic methods. This approach highlights the compound's role in promoting sustainable chemical practices by reducing the need for hazardous solvents and enabling reactions under mild conditions (Wang et al., 2009).
特性
IUPAC Name |
2,2-dimethyloxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXZSVDYGIOBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485641 | |
| Record name | 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile | |
CAS RN |
60549-63-5 | |
| Record name | 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyloxane-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

